molecular formula C28H46N2O5 B13844029 Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate

Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate

Cat. No.: B13844029
M. Wt: 490.7 g/mol
InChI Key: XIHHPFVQUXUCBX-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a hexanoate backbone, with multiple methyl and amino substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the following steps:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino acid derivatives are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc protecting groups are removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]pentanoate
  • Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoyl]amino]methyl]hexanoate

Uniqueness

Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H46N2O5

Molecular Weight

490.7 g/mol

IUPAC Name

benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate

InChI

InChI=1S/C28H46N2O5/c1-20(2)13-23(18-30-27(33)35-28(5,6)7)15-25(31)29-17-24(14-21(3)4)16-26(32)34-19-22-11-9-8-10-12-22/h8-12,20-21,23-24H,13-19H2,1-7H3,(H,29,31)(H,30,33)

InChI Key

XIHHPFVQUXUCBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NCC(CC(C)C)CC(=O)OCC1=CC=CC=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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